molecular formula C20H18Cl2N2O2 B11641424 Ethyl 4-[(3,4-dichlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Ethyl 4-[(3,4-dichlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Cat. No.: B11641424
M. Wt: 389.3 g/mol
InChI Key: VKYYPGSVOBELSE-UHFFFAOYSA-N
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Description

Ethyl 4-[(3,4-dichlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with ethyl, dichlorophenyl, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3,4-dichlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 3,4-dichloroaniline with 6,8-dimethylquinoline-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3,4-dichlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where halogens can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-[(3,4-dichlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3,4-dichlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate
  • Ethyl 4-[(2,4-dichlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Uniqueness

Ethyl 4-[(3,4-dichlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18Cl2N2O2

Molecular Weight

389.3 g/mol

IUPAC Name

ethyl 4-(3,4-dichloroanilino)-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C20H18Cl2N2O2/c1-4-26-20(25)15-10-23-18-12(3)7-11(2)8-14(18)19(15)24-13-5-6-16(21)17(22)9-13/h5-10H,4H2,1-3H3,(H,23,24)

InChI Key

VKYYPGSVOBELSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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